molecular formula C25H21ClN4O3S B4275028 4-[4-(4-chlorobenzenesulfonyl)piperazine-1-carbonyl]-2-(pyridin-4-yl)quinoline

4-[4-(4-chlorobenzenesulfonyl)piperazine-1-carbonyl]-2-(pyridin-4-yl)quinoline

Cat. No.: B4275028
M. Wt: 493.0 g/mol
InChI Key: JPHLCEJFOBSQFY-UHFFFAOYSA-N
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Description

4-[4-(4-chlorobenzenesulfonyl)piperazine-1-carbonyl]-2-(pyridin-4-yl)quinoline is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinoline core, a piperazine ring, and a sulfonyl group attached to a chlorophenyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-chlorobenzenesulfonyl)piperazine-1-carbonyl]-2-(pyridin-4-yl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is then introduced through nucleophilic substitution reactions, often using piperazine derivatives. The final step involves the sulfonylation of the chlorophenyl group, which can be achieved using reagents such as chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-chlorobenzenesulfonyl)piperazine-1-carbonyl]-2-(pyridin-4-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[4-(4-chlorobenzenesulfonyl)piperazine-1-carbonyl]-2-(pyridin-4-yl)quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-chlorobenzenesulfonyl)piperazine-1-carbonyl]-2-(pyridin-4-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • **4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarboxamide
  • **2-(4-pyridinyl)quinoline-4-carboxamide
  • **4-chlorophenylsulfonylpiperazine

Uniqueness

4-[4-(4-chlorobenzenesulfonyl)piperazine-1-carbonyl]-2-(pyridin-4-yl)quinoline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the quinoline core, piperazine ring, and sulfonyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(2-pyridin-4-ylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O3S/c26-19-5-7-20(8-6-19)34(32,33)30-15-13-29(14-16-30)25(31)22-17-24(18-9-11-27-12-10-18)28-23-4-2-1-3-21(22)23/h1-12,17H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHLCEJFOBSQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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